![molecular formula C25H21N3 B12579480 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 314274-94-7](/img/structure/B12579480.png)
3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through multi-component reactions involving β-enamino imides, aromatic aldehydes, and dimedone. These reactions are typically catalyzed by trifluoroacetic acid under conventional thermal heating or ultrasound irradiation . The use of ultrasound irradiation significantly reduces reaction time and can improve yields. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
化学反应分析
3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
相似化合物的比较
Similar compounds to 3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a similar fused ring structure but differ in the nature and position of substituents.
属性
CAS 编号 |
314274-94-7 |
|---|---|
分子式 |
C25H21N3 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
3,6-dimethyl-4-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C25H21N3/c1-16-9-12-19(13-10-16)24-21-15-17(2)11-14-22(21)26-25-23(24)18(3)27-28(25)20-7-5-4-6-8-20/h4-15H,1-3H3 |
InChI 键 |
APYBHXGOLUZIGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C(=NN(C3=NC4=C2C=C(C=C4)C)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


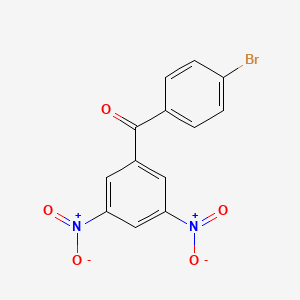
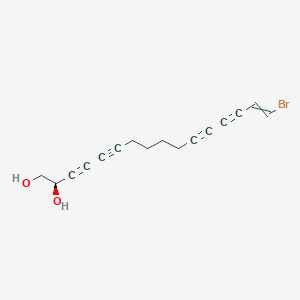
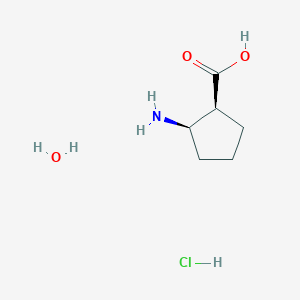
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)

![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
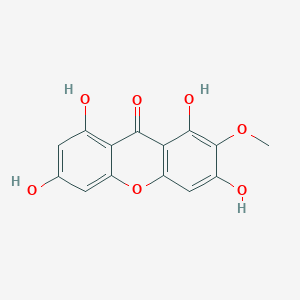
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
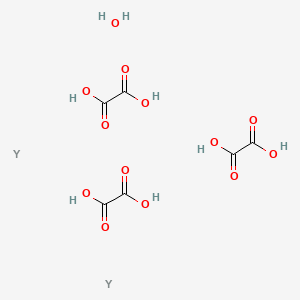
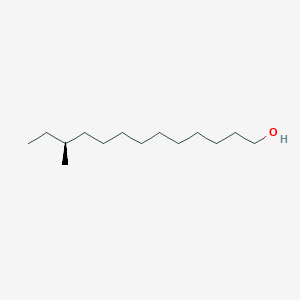
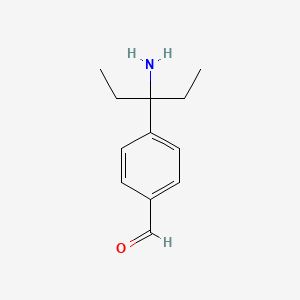
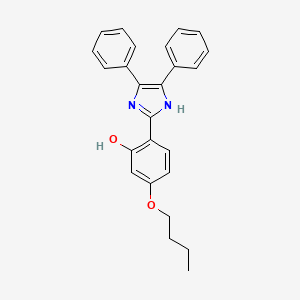
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
